molecular formula C27H27FN2O3 B11012799 N-(3-fluorobenzyl)-2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(3-fluorobenzyl)-2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11012799
M. Wt: 446.5 g/mol
InChI Key: ZUOUQJIFRFRDAM-UHFFFAOYSA-N
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Description

{N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a fluorobenzyl group, a furylmethyl group, and an isoquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can be approached through a multi-step synthetic route. A possible synthetic pathway might involve:

    Formation of the Isoquinoline Core: Starting with a suitable isoquinoline precursor, such as 1,2,3,4-tetrahydroisoquinoline, which can be oxidized to form the isoquinoline core.

    Functional Group Introduction: The fluorobenzyl and furylmethyl groups can be introduced through nucleophilic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to introduce or modify substituents on the benzyl and furylmethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium hydride (NaH), organolithium reagents.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE: can be compared with other spirocyclic isoquinoline derivatives.

    {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE: can also be compared with other fluorobenzyl and furylmethyl substituted compounds.

Uniqueness

The uniqueness of {N}-(3-FLUOROBENZYL)-2’-(2-FURYLMETHYL)-1’-OXO-1’,4’-DIHYDRO-2’{H}-SPIRO[CYCLOHEXANE-1,3’-ISOQUINOLINE]-4’-CARBOXAMIDE lies in its specific combination of functional groups and spirocyclic structure, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H27FN2O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H27FN2O3/c28-20-9-6-8-19(16-20)17-29-25(31)24-22-11-2-3-12-23(22)26(32)30(18-21-10-7-15-33-21)27(24)13-4-1-5-14-27/h2-3,6-12,15-16,24H,1,4-5,13-14,17-18H2,(H,29,31)

InChI Key

ZUOUQJIFRFRDAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NCC5=CC(=CC=C5)F

Origin of Product

United States

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